1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Isopentylamino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with an isopentylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Isopentylamino)methyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isopentylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol product.
Industrial Production Methods
On an industrial scale, the production of 1-((Isopentylamino)methyl)cyclohexan-1-ol may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions are employed to achieve efficient synthesis. The use of advanced purification techniques such as distillation and crystallization ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((Isopentylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the reagents used.
Scientific Research Applications
1-((Isopentylamino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Isopentylamino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexanol: Similar structure but lacks the isopentylamino group.
Cyclohexanol: Lacks both the isopentylamino and methyl groups.
1-((Dimethylamino)methyl)cyclohexan-1-ol: Similar but with a dimethylamino group instead of isopentylamino.
Uniqueness
1-((Isopentylamino)methyl)cyclohexan-1-ol is unique due to the presence of the isopentylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific interactions and applications in various fields.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-[(3-methylbutylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2)6-9-13-10-12(14)7-4-3-5-8-12/h11,13-14H,3-10H2,1-2H3 |
InChI Key |
YRTSLDFCSUCZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.